molecular formula C54H57P B12532120 Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane CAS No. 660437-76-3

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane

Cat. No.: B12532120
CAS No.: 660437-76-3
M. Wt: 737.0 g/mol
InChI Key: RYXKWKNRJGHCQC-UHFFFAOYSA-N
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Description

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane is an organophosphorus compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of three phenyl groups substituted with tert-butylphenyl ethenyl groups attached to a central phosphorus atom. It is widely used in catalysis, polymer stabilization, and other industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable phosphine reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for quality control and product analysis.

Chemical Reactions Analysis

Types of Reactions

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phenyl phosphines.

Scientific Research Applications

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalysis and coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties and drug delivery systems.

    Industry: Utilized in the stabilization of polymers and as an antioxidant in various materials.

Mechanism of Action

The mechanism of action of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative degradation.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,4-di-tert-butylphenyl)phosphite
  • Tris(2,4-di-tert-butylphenyl)phosphate

Uniqueness

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in catalytic and stabilization applications, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

660437-76-3

Molecular Formula

C54H57P

Molecular Weight

737.0 g/mol

IUPAC Name

tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]phosphane

InChI

InChI=1S/C54H57P/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3

InChI Key

RYXKWKNRJGHCQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)P(C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C

Origin of Product

United States

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